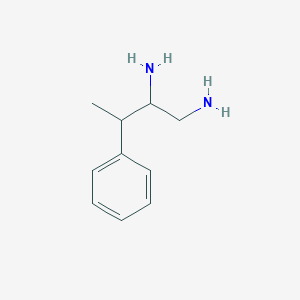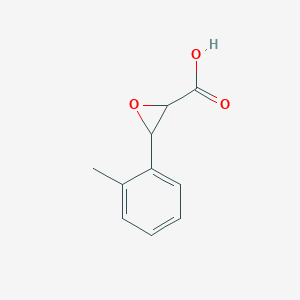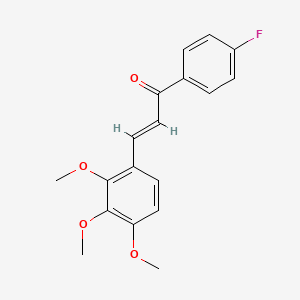
3-Phenylbutane-1,2-diamine
概要
説明
3-Phenylbutane-1,2-diamine is an organic compound with the molecular formula C10H16N2. It is commonly referred to as Phenylbutyldiamine. This compound is characterized by the presence of a phenyl group attached to a butane chain, which is further substituted with two amine groups at the first and second positions.
作用機序
Mode of Action
Based on its structure, it can be inferred that it might undergo reactions at the benzylic position . Benzylic halides typically react via an SN2 pathway for primary halides, and an SN1 pathway for secondary and tertiary halides, via the resonance-stabilized carbocation .
Biochemical Pathways
Compounds with similar structures are known to participate in various biochemical pathways, including those involving aromatic compounds .
Result of Action
The compound’s interactions with its targets can lead to changes in cellular function, potentially influencing various physiological processes .
生化学分析
Biochemical Properties
For instance, they can act as stabilizers for many anionic substances, such as DNA and phospholipids due to their cationic properties . They can also modulate various transport ion channels .
Cellular Effects
The specific cellular effects of 3-Phenylbutane-1,2-diamine are not well-documented. Diamines are known to have significant effects on various types of cells and cellular processes. They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Diamines can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Diamines are involved in various metabolic pathways, interacting with enzymes and cofactors .
Transport and Distribution
Diamines can interact with various transporters and binding proteins, influencing their localization or accumulation .
Subcellular Localization
Diamines can be directed to specific compartments or organelles through targeting signals or post-translational modifications .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenylbutane-1,2-diamine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as phenylbutane derivatives and amine precursors.
Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the conditions for maximum efficiency .
化学反応の分析
Types of Reactions: 3-Phenylbutane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert nitro derivatives to amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions include substituted amines, imines, and nitriles, depending on the specific reaction conditions and reagents used .
科学的研究の応用
3-Phenylbutane-1,2-diamine has a wide range of applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is used in the study of enzyme interactions and protein modifications.
Industry: The compound is utilized in the production of polymers, resins, and other industrial chemicals.
類似化合物との比較
1,3-Diaminopropane: Another diamine with a shorter carbon chain.
1,4-Phenylenediamine: A diamine with the amine groups attached to a benzene ring.
2-Phenylethylamine: A compound with a similar phenyl group but different amine substitution pattern.
Uniqueness: 3-Phenylbutane-1,2-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its longer carbon chain and the presence of two amine groups make it a versatile compound for various applications .
特性
IUPAC Name |
3-phenylbutane-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c1-8(10(12)7-11)9-5-3-2-4-6-9/h2-6,8,10H,7,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXLVGPWSHAUWFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)C(CN)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





ruthenium(II)](/img/structure/B3096642.png)





![[4-methyl-2-(1H-pyrazol-1-yl)phenyl]boronic acid](/img/structure/B3096682.png)




